1-Chloro-3-methoxy-5-methylbenzene
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Overview
Description
1-Chloro-3-methoxy-5-methylbenzene, also known as meta-chloro-meta-methoxytoluene, is an aromatic compound with the molecular formula C8H9ClO. This compound is characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group at the 1, 3, and 5 positions, respectively. It is a derivative of anisole and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-5-methylbenzene (meta-methoxytoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, facilitated by the electron-donating methoxy group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides with aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-methoxy-5-methylphenol or 3-methoxy-5-methylthiophenol.
Electrophilic Substitution: Products like 1-chloro-3-methoxy-5-methyl-2-nitrobenzene or 1-chloro-3-methoxy-5-methylbenzenesulfonic acid.
Oxidation: 3-methoxy-5-methylbenzoic acid.
Scientific Research Applications
1-Chloro-3-methoxy-5-methylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is employed in the manufacture of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-chloro-3-methoxy-5-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the methoxy group activates the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in nucleophilic substitution reactions. In biological systems, the compound’s interactions with enzymes and receptors are influenced by its aromatic structure and substituents, affecting its binding affinity and activity.
Comparison with Similar Compounds
1-Chloro-3-methoxy-5-methylbenzene can be compared with other similar compounds such as:
1-Chloro-4-methoxy-2-methylbenzene: Differing in the position of the substituents, which affects its reactivity and applications.
1-Chloro-2-methoxy-4-methylbenzene: Another positional isomer with distinct chemical properties.
3-Chloroanisole: Lacking the methyl group, which influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
Properties
IUPAC Name |
1-chloro-3-methoxy-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHGEYXFGBISCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512713 |
Source
|
Record name | 1-Chloro-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82477-66-5 |
Source
|
Record name | 1-Chloro-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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